molecular formula C24H22N2O3S B7688335 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzenesulfonamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzenesulfonamide

Cat. No. B7688335
M. Wt: 418.5 g/mol
InChI Key: ZDKHJQUWESESPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzenesulfonamide, commonly known as HMBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of HMBS is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in disease progression. For example, in cancer research, HMBS has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in cancer cell invasion and metastasis. In Alzheimer's disease research, HMBS has been shown to inhibit the activity of beta-secretase, which is an enzyme that is involved in the formation of beta-amyloid plaques.
Biochemical and physiological effects:
HMBS has been shown to have various biochemical and physiological effects depending on the disease being studied. In cancer research, HMBS has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cancer cell invasion and metastasis. In Alzheimer's disease research, HMBS has been shown to inhibit the formation of beta-amyloid plaques and improve cognitive function. In diabetes research, HMBS has been shown to improve insulin sensitivity and reduce blood glucose levels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HMBS in lab experiments is its high potency and specificity. HMBS has been shown to have a high affinity for its target enzymes and signaling pathways, which makes it an ideal candidate for drug development. However, one of the main limitations of using HMBS in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for HMBS research, including exploring its potential therapeutic applications in other diseases such as cardiovascular disease and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of HMBS and to optimize its pharmacokinetic properties for in vivo use. Finally, clinical trials are needed to evaluate the safety and efficacy of HMBS in humans.
In conclusion, HMBS is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for in vivo use. With continued research, HMBS has the potential to become an important therapeutic agent for various diseases.

Synthesis Methods

HMBS can be synthesized by reacting 2-hydroxy-7-methylquinoline-3-carbaldehyde with o-toluidine and benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

HMBS has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, HMBS has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, HMBS has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In diabetes research, HMBS has been shown to improve insulin sensitivity and reduce blood glucose levels.

properties

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-17-12-13-19-15-20(24(27)25-22(19)14-17)16-26(23-11-7-6-8-18(23)2)30(28,29)21-9-4-3-5-10-21/h3-15H,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKHJQUWESESPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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